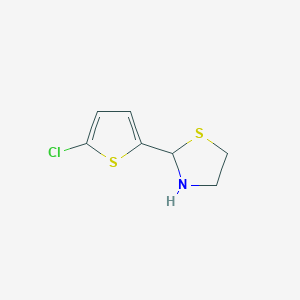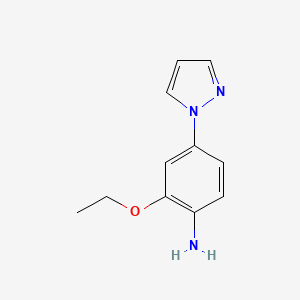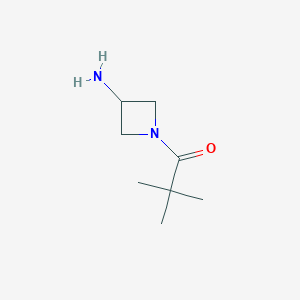
2-(2,2-二甲基丙基)嘧啶-4-羧酸
描述
2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid has been studied in the context of its complex with Ru (II). The X-ray structure of each isomer of this complex is related to its NMR spectrum in solution .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, they can undergo an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . They can also undergo a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines .科学研究应用
药物化学:药物设计与合成
2-(2,2-二甲基丙基)嘧啶-4-羧酸: 是药物化学中重要的构建单元。其嘧啶环是许多药物的核心结构,羧酸基团的修饰可以导致新型药物候选物的开发。 例如,它可以用于合成针对细胞通路中各种酶或受体的小分子抑制剂 .
农业:杀虫剂开发
在农业中,该化合物可用于开发新型杀虫剂。嘧啶部分存在于多种除草剂和杀虫剂中。 通过改变取代基,研究人员可以创造出对害虫具有潜在选择性毒性的化合物,而不会危害有益生物 .
材料科学:先进材料合成
2-(2,2-二甲基丙基)嘧啶-4-羧酸中的羧酸基团为创建先进材料提供了连接点。 它可以用于合成具有特定特性的聚合物或共聚物,例如提高的热稳定性或独特的电子特性,这些特性在材料科学应用中很有价值 .
环境科学:污染物修复
该化合物可用于环境科学中污染物的修复。 它与金属形成络合物的能力可用于从废水中去除重金属,从而降低环境毒性并有助于水净化工作 .
生物化学:酶抑制研究
在生物化学中,2-(2,2-二甲基丙基)嘧啶-4-羧酸可用于研究酶抑制。 嘧啶环可以模拟核苷酸碱基,使其成为激酶或聚合酶等酶的潜在抑制剂,这些酶对于理解生化途径和疾病机制至关重要 .
药理学:药代动力学调节
该化合物的结构可以被修改以改变药物的药代动力学特性。 通过在嘧啶环上连接不同的侧链,研究人员可以创建具有不同吸收、分布、代谢和排泄 (ADME) 特性的衍生物,这在药物开发中至关重要 .
分析化学:色谱标准
2-(2,2-二甲基丙基)嘧啶-4-羧酸: 可作为色谱分析中的标准或参考化合物。 其独特的结构使其可用于开发用于分离和定量各种样品中复杂混合物的方法 .
化学合成:有机反应开发
最后,该化合物可用于开发新的有机反应。 它的反应位点允许进行各种化学转化,为化学家发现新的反应和合成途径提供了平台 .
作用机制
未来方向
属性
IUPAC Name |
2-(2,2-dimethylpropyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)6-8-11-5-4-7(12-8)9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHPGLNEOXXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



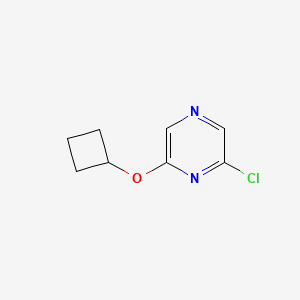

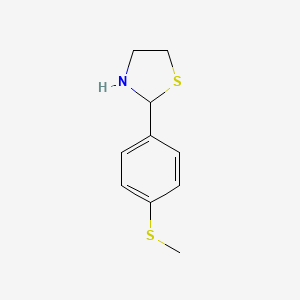

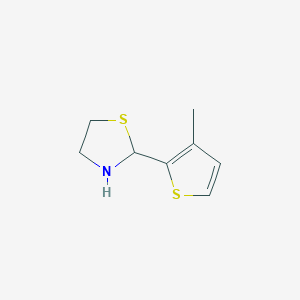
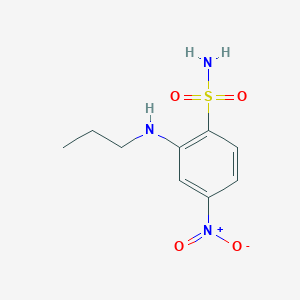

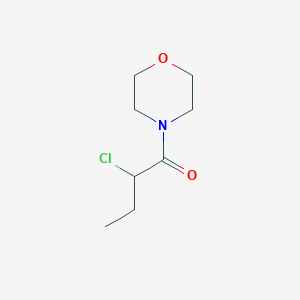
![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)

